Silica

Catalog No.
S543188
CAS No.
7631-86-9
M.F
(SiO2)n
SiO2
O2Si
M. Wt
60.084 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silica

CAS Number

7631-86-9

Product Name

Silica

IUPAC Name

dioxosilane

Molecular Formula

(SiO2)n
SiO2
O2Si

Molecular Weight

60.084 g/mol

InChI

InChI=1S/O2Si/c1-3-2

InChI Key

VYPSYNLAJGMNEJ-UHFFFAOYSA-N

SMILES

O=[Si]=O

Solubility

Insoluble (NIOSH, 2016)
Insoluble
Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.
AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.
Very slightly sol in alkali.
Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.
Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.
The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.
Solubility in water: none

Synonyms

380, Aerosil, Aerosil, Aerosil 380, Cristobalite, Dioxide, Silicon, G32, Quso, Quso G 32, Quso G-32, Quso G32, Silica, Silicon Dioxide, Tridymite

Canonical SMILES

O=[Si]=O

Description

The exact mass of the compound Silica is 59.9668 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)insolublesilica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... the external amorphous layer in quartz is more soluble than the crystalline underlying core.amorphous is sol in alkalies, esp when finely dividedpractically insoluble in water or acids. dissolves readily in hf, forming silicon tetrafluoride.very slightly sol in alkali.soluble in hot potassium hydroxide and hot sodium hydroxide solutions. insoluble in ethanol.silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...solubility increases with temperature and ph and is affected by the presence of trace metals. particle size influences the rate of solubility.the external amorphous layer in quartz (the beilby layer) is more soluble than the crystalline underlying core.solubility in water: nonesolubility in water: nonesolubility in water: nonesolubility in water: noneinsoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Oxides. It belongs to the ontological category of silicon oxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Drug Delivery and Biomedicine

Silica nanoparticles, due to their biocompatibility and controlled release properties, are extensively studied for drug delivery applications. Researchers can modify the surface of these particles to attach specific drugs and target them to diseased cells. Silica's porous structure allows for controlled release of the drug over time, reducing side effects and improving treatment efficacy [].

Furthermore, silica-based materials are being explored for tissue engineering and regenerative medicine. Their biocompatibility and ability to mimic the natural extracellular matrix make them suitable scaffolds for cell growth and differentiation [].

Catalysis

Silica is a popular support material for catalysts in various chemical reactions. Its high surface area and tunable pore size make it an ideal platform for dispersing and stabilizing catalytic nanoparticles. Researchers can modify the surface of silica to incorporate specific functional groups, enhancing the catalyst's selectivity and activity towards desired reactions [].

Silica-based catalysts are explored in various fields, including:

  • Petrochemical processing for cleaner fuel production [].
  • Environmental remediation for breaking down pollutants [].
  • Biocatalysis for enzymatic processes in biofuel production [].

Optics and Photonics

Silica's excellent optical properties, such as high transparency and refractive index, make it a crucial material in optics and photonics research. It is used to manufacture:

  • Optical fibers for transmitting light signals in telecommunications [].
  • Lasers as a host material for the active gain medium [].
  • Photonic devices like waveguides and sensors due to its ability to manipulate light [].

Researchers are also exploring the use of silica nanoparticles for light-based therapies and bioimaging applications.

Material Science and Nanotechnology

Silica nanoparticles, with their tailorable properties, find numerous applications in material science research. They can be used as:

  • Reinforcing agents in composite materials to improve strength and thermal stability [].
  • Fillers in polymers to alter their mechanical and electrical properties [].
  • Building blocks for creating new functional materials with desired properties [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.]
PelletsLargeCrystals, OtherSolid, Liquid
DryPowder; Liquid
DryPowder; OtherSolid
DryPowder; DryPowder, Liquid; DryPowder, OtherSolid; Liquid; OtherSolid; PelletsLargeCrystals; WetSolid; WetSolid, Liquid
DryPowder; DryPowder, Liquid; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals
DryPowder; DryPowder, Liquid; DryPowder, OtherSolid; DryPowder, OtherSolid, Liquid; DryPowder, PelletsLargeCrystals; DryPowder, PelletsLargeCrystals, Liquid; DryPowder, PelletsLargeCrystals, OtherSolid; DryPowder, PelletsLargeCrystals, WetSolid; DryPowder, WetSolid; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid; WetSolid, Liquid
PelletsLargeCrystals
White, fluffy powder or granules. Hygroscopic
Solid
FINE WHITE POWDER.
COLOURLESS OR WHITE CRYSTALS.
COLOURLESS WHITE CRYSTALS.
Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]

Color/Form

Amorphous powder
Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid
Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica.
Transparent crystals

Exact Mass

59.9668

Boiling Point

4046 °F at 760 mm Hg (NIOSH, 2016)
4046 °F
2230 °C
>2200 °C
4046°F

Density

2.2 (NIOSH, 2016)
2.2 @ 25 °C
2.6
2.3 g/cm³
2.6 g/m³
2.20

Odor

Odorless

Appearance

Solid powder

Melting Point

3110 °F (NIOSH, 2016)
Mp 1716-1736 °
3110 °F
1710 °C
1716-1736°C
1703 °C
1610 °C
1713 °C
3110°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ETJ7Z6XBU4

GHS Hazard Statements

Aggregated GHS information provided by 1712 companies from 40 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 122 of 1712 companies. For more detailed information, please visit ECHA C&L website;
Of the 39 notification(s) provided by 1590 of 1712 companies with hazard statement code(s):;
H350 (11.76%): May cause cancer [Danger Carcinogenicity];
H372 (66.04%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (21.01%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/Exptl Ther/ Previous in vitro studies showing that bioactive glasses support the growth and maturation of rat osteoblast-like cells and promote the expression and maintenance of the osteoblastic phenotype have suggested that there is both a solution-mediated and a surface-controlled effect on cell activity. This study investigated the behavior of human primary osteoblast-like cells cultured in contact with three different bioactive glasses and compared them with amorphous silica (SiO2) used in the form of granules. Osteoblasts synthesize collagen type I, which is subsequently mineralized. Immunoblot and biochemical studies showed increased collagen release from osteoblast-like cells cultured in contact with bioactive glasses over that of controls. Among the three bioactive glasses, 45S5 is the highest inducer of osteoblast-like cell collagen release; moreover, mRNA for type I collagen was stimulated approximately three- to fivefold after 45S5 treatment. 77S bioactive glass similarly increased type I collagen synthesis even though alkaline phosphatase was not higher. These results suggest that 45S5 Bioglass not only induces osteogenic differentiation of human primary osteoblast-like cells, but can also increase collagen synthesis and release. The newly formulated bioactive gel-glass 77S seems to have potential applications for tissue engineering, inducing increased collagen synthesis.

Pharmacology

Silicon Dioxide is a natural compound of silicon and oxygen found mostly in sand, Silica has three main crystalline varieties: quartz, tridymite, and cristobalite. Fine particulate silica dust from quartz rock causes over a long-term progressive lung injury, silicosis. (NCI04)

Mechanism of Action

...Some quartz and cristobalite dusts (crystalline) as well as the diatomaceous earths (amorphous), but not the pyrogenic amorphous silica, were cytotoxic and induced morphological transformation of SHE cells in a concentration-dependent manner. The ranking in cytotoxicity was different from that in transforming potency, suggesting two separate molecular mechanisms for the two effects. The cytotoxic and transforming potencies were different from one dust to another, even among the same structural silicas. The type of crystalline structure (quartz vs cristobalite) and the crystalline vs biogenic amorphous form did not correlate with cytotoxic or transforming potency of silica dusts. Comparison of cellular effects induced by original and surface modified samples revealed that several surface functionalities modulate cytotoxic and transforming potencies. The cytotoxic effects appeared to be related to the distribution and abundance of silanol groups and to the presence of trace amounts of iron on the silica surface. Silica particles with fractured surfaces and/or iron-active sites, able to generate reactive oxygen species, induced SHE cell transformation. The results show that the activity of silica at the cellular level is sensitive to the composition and structure of surface functionalities and confirm that the biological response to silica is a surface originated phenomenon.
In vivo exposure of rat lungs to crystalline silica either by intratracheal instillation or by inhalation results in an increase in mRNA levels for inducible nitric oxide synthase (iNOS) in bronchoalveolar lavage cells (BALC), elevated nitric oxide (.NO) production by BALC, and an increase in .NO-dependent chemiluminescence (CL) from alveolar macrophages (AM). Induction of iNOS message occurs in both AM and polymorphonuclear leukocytes (PMN) harvested from silica-exposed lungs but is not significantly elevated in lavaged lung tissue.
This review presents characteristics of simple and complicated coal workers' pneumoconiosis (CWP) as well as pathologic indices of acute and chronic silicosis by summarizing results of in vitro, animal, and human investigations. These results support four basic mechanisms in the etiology of CWP and silicosis: a) direct cytotoxicity of coal dust or silica, resulting in lung cell damage, release of lipases and proteases, and eventual lung scarring; b) activation of oxidant production by pulmonary phagocytes, which overwhelms the antioxidant defenses and leads to lipid peroxidation, protein nitrosation, cell injury, and lung scarring; c) activation of mediator release from alveolar macrophages and epithelial cells, which leads to recruitment of polymorphonuclear leukocytes and macrophages, resulting in the production of proinflammatory cytokines and reactive species and in further lung injury and scarring; d) secretion of growth factors from alveolar macrophages and epithelial cells, stimulating fibroblast proliferation and eventual scarring. Results of in vitro and animal studies provide a basis for proposing these mechanisms for the initiation and progression of pneumoconiosis. Data obtained from exposed workers lend support to these mechanisms.
/The authors/ reported previously that freshly fractured silica (FFSi) induces activator protein-1 (AP-1) activation through extracellular signal-regulated protein kinases (ERKs) and p38 kinase pathways. In the present study, the biologic activities of FFSi and aged silica (ASi) were compared by measuring their effects on the AP-1 activation and phosphorylation of ERKs and p38 kinase. The roles of reactive oxygen species (ROS) in this silica-induced AP-1 activation were also investigated. FFSi-induced AP-1 activation was four times higher than that of ASi in JB6 cells. FFSi also caused greater phosphorylation of ERKs and p38 kinase than ASi. FFSi generated more ROS than ASi when incubated with the cells as measured by electron spin resonance (ESR). Studies using ROS-sensitive dyes and oxygen consumption support the conclusion that ROS are generated by silica-treated cells. N-Acetylcysteine (an antioxidant) and polyvinyl pyridine-N-oxide (an agent that binds to Si-OH groups on silica surfaces) decreased AP-1 activation and phosphorylation of ERKs and p38 kinase. Catalase inhibited phosphorylation of ERKs and p38 kinase, as well as AP-1 activation induced by FFSi, suggesting the involvement of H2O2 in the mechanism of silica-induced AP-1 activation. Sodium formate (an OH /radical/ scavenger) had no influence on silica-induced MAPKs or AP-1 activation. Superoxide dismutase enhanced both AP-1 and MAPKs activation, indicating that H2O2, but not O2, may play a critical role in silica-induced AP-1 activation. These studies indicate that freshly ground silica is more biologically active than aged silica and that ROS, in particular H2O2, play a significant role in silica-induced AP-1 activation.
/The authors/ examined the involvement of oxidative stress and reactive oxygen species formation in silica-induced cytotoxicity and genotoxicity in cultured rat /alveolar macrophages/ AMs. A lucigenin-dependent chemiluminescence test was used to determine superoxide anion... and a 2',7'-dichlorofluorescin diacetate fluorescence test was employed to measure the hydrogen peroxide (H2O2) level. The cytotoxic and genotoxic effects caused by silica in AMs were examined by lactate dehydrogenase (LDH) leakage and single-cell gel electrophoresis (comet assay), respectively. The results showed that silica enhanced superoxide and H2O2 formation in AMs. There were clear dose- and time-dependent relationships in silica-induced cytotoxicity and genotoxicity. Furthermore, superoxide dismutase and catalase were able to reduce silica-induced LDH leakage and DNA damage, with concurrent significant inhibition on silica-induced oxidative stress in AMs. These findings provide convincing evidence that oxidative stress mediates the silica-induced cytotoxicity and genotoxicity.
A fibrogenic sample of cristobalite dust, CRIS (crystalline silica of mineral origin), was heated to 1,300 °C (CRIS-1300) to relate induced physicochemical modifications to cytotoxicity. Heating did not affect dust micromorphology and crystallinity /but/ deeply affected surface properties /with/ surface radicals progressively annealed by heating, mostly disappearing at greater than or equal to 800 °C. Surface hydrophilicity or hydrophobicity, evaluated with water vapor adsorption, still showed some hydrophilic patches in CRIS-800, but CRIS-1300 was fully hydrophobic. Heating modified the biological activity of cristobalite. Cytotoxicity, tested on proliferating cells of the mouse monocyte macrophage cell line J774, showed that CRIS was cytotoxic and CRIS-800 was still cytotoxic, but CRIS-1300 was substantially inert. Cytotoxicity of CRIS to the rat lung alveolar epithelial cell line, AE6, as measured by colony forming efficiency, was greatly reduced for CRIS-800 and eliminated for CRIS-1300. The rate of lactate dehydrogenase release by rat alveolar macrophages was lowered for CRIS-800, and release was completely inactivated for CRIS-1300. The absence of surface radicals and the onset of hydrophobicity may both account for the loss of cytotoxicity upon heating. Differences observed between CRIS-800 and CRIS-1300, both fully deprived of surface radicals, indicate that hydrophobicity is at least one of the surface properties determining the cytotoxic potential of a dust.
NF-kappa B activation in BAL cells may play an important role in the initiation and progression of silica-induced pulmonary inflammation, cellular damage, and fibrosis.
The interaction between inhaled crystalline silica and the alveolar macrophage (AM) is thought to be a key event in the development of silicosis and fibrosis. Silica can cause direct injury to AMs and can induce AMs to release various inflammatory mediators. Acute silicosis is also characterized by a marked elevation in surfactant apoprotein A (SP-A); however, the role of SP-A in silicosis is unknown.
/The authors/ hypothesize that non-oxidant-mediated silica-cell interactions lead to the upregulation of tumor necrosis factor-alpha (TNF-alpha), whereby TNF-alpha-induced generation of reactive oxygen species (ROS) leads to the activation of the monocyte chemotactic protein (MCP)-1 and macrophage inflammatory protein (MIP)-2 genes. Using a murine alveolar type II cell line, murine lung epithelial (MLE)-15, /they/ measured the early changes in TNF-alpha, MCP-1, and MIP-2 mRNA species after exposure of the cells to 18 micrograms/cm2 silica (cristobalite) in combination with various antioxidants. Total mRNA was isolated and assayed using an RNase protection assay after 6 h of particle exposure. extracellular GSH could completely attenuate the cristobalite-induced expression of MCP-1 and MIP-2 mRNAs, whereas TNF-alpha mRNA levels were unaltered. using the oxidant-sensitive dye 6-carboxy-2', 7'-dichlorodihydrofluorescein diacetate di(acetoxymethyl ester) treatment of MLE-15 cells with cristobalite and TNF-alpha (1 ng/ml) resulted in ROS production. This ROS production could be inhibited with extracellular GSH treatment, and in the case of cristobalite-induced ROS, inhibition was also achieved with an anti-TNF-alpha antibody. The results support the hypothesis that TNF-alpha mediates cristobalite-induced MCP-1 and MIP-2 expression through the generation of ROS.
Quartz (crystalline silica) is not consistently carcinogenic across different industries where similar quartz exposure occurs. In addition, there are reports that surface modification of quartz affects its cytotoxicity, inflammogenicity, and fibrogenicity. Taken together, these data suggest that the carcinogenicity of quartz is also related to particle surface characteristics, and so /the authors/ determined the genotoxic effects of DQ12 quartz particles versus DQ12 whose surface was modified by treating with either aluminum lactate or polyvinylpyridine-N-oxide (PVNO). The different particle preparations were characterized for hydroxyl-radical generation using electron spin resonance (ESR). DNA damage was determined by immunocytochemical analysis of 8-hydroxydeoxyguanosine (8-OHdG) and the alkaline comet-assay using A549 human lung epithelial cells. Cytotoxicity was measured using the LDH- and MTT-assays, and particle uptake by the A549 cells was quantified by light microscopy, using digital light imaging evaluation of 800 nm sections. The ability of quartz to generate hydroxyl-radicals in the presence of hydrogen peroxide was markedly reduced upon surface modification with aluminum lactate or PVNO. DNA strand breakage and 8-OHdG formation, as produced by quartz at nontoxic concentrations, could be completely prevented by both coating materials. Particle uptake into A549 cells appeared to be significantly inhibited by the PVNO-coating, and to a lesser extent by the aluminum-lactate coating. Our data demonstrate that respirable quartz particles induce oxidative DNA damage in human lung epithelial cells and indicates that surface properties of the quartz as well as particle uptake by these target cells are important in the cytotoxic and the genotoxic effects of quartz in vitro.
There is evidence that, following exposure to crystalline silica, the release of several proinflammatory cytokines contributes to the induction of unbalanced inflammatory reaction leading to lung fibrosis. the potential contribution of interleukin-10 (IL-10), an anti-inflammatory cytokine, in the development of silicosis/ was examined/. In a mouse model of inflammatory lung reaction induced by intratracheal instillation of silica (0.5 mg and 5 mg DQ12/mouse), the levels of IL-10 protein (determined by ELISA) both in cells obtained after bronchoalveolar lavage (BAL) and in lung tissue homogenates were significantly increased when compared with controls. After in vitro lipopolysaccharide (LPS) stimulation (1 microg/ml), BAL cells obtained from silica-treated animals produced significantly more IL-10 protein and mRNA than cells obtained from control animals. To examine the role of IL-10 in the lung reaction induced by silica, IL-10-deficient animals were instilled with 5 mg of silica. Twenty-four hours after treatment, the amplitude of the inflammatory response (lactate dehydrogenase [LDH], protein and number of inflammatory cells in BAL) was significantly greater in IL-10-deficient animals than in the wild type. In contrast, the fibrotic response, evaluated by measuring lung hydroxyproline content and by histopathologic analysis 30 days after silica, was significantly less important in IL-10-deficient than in wild-type mice. Together, these data suggest that increased IL-10 synthesis induced by silica can limit the amplitude of the inflammatory reaction, but also contributes to amplify the lung fibrotic response.
In comparative tests, the inflammation and acute lung injury caused by freshly fractured (milled) quartz was much greater in intensity than that caused by aged quartz (Iota standard quartz sand), even though the aerodynamic diameters were very similar in the two samples . The Working Group noted that the milled samples contained 222 ug/g iron, compared with 7 ug/g in the unmilled sample. Inflammatory leukocytes from DQ 12 quartz-instilled lung caused detachment of epithelial cells in culture and degraded extracellular matrix by a largely protease-mediated mechanism which appeared to be mediated by the neutrophils and not the macrophages. In a sheep model, following multiple quartz (origin not stated) instillations, BAL cells showed increased release of superoxide but there was no such increase in BAL cells of rats following a single instillation of quartz (DQ 12).
Intratracheal instillation of Min-U-Sil 5 quartz (5-100 mg/kg bw) into Fischer 344 rats induced a dose-dependent release of the cytokines tumor necrosis factor-a (TNF alpha) and interleukin-1 (IL-1) by alveolar macrophages. The increase in macrophage TNF alpha correlated with the severity of the inflammatory response.
Intratracheal instillation of Min-U-Sil quartz (5 or 10 mg/kg bw) into Fischer 334 rats or subchronic inhalation of cristobalite (1 mg/cu m, 6 h per day, 5 days per week for 13 weeks) increased expression of the neutrophil chemotactic cytokines macrophage inflammatory protein 2 (MIP-2) and cytokin-induced neutrophil chemoattractant (CINC). Passive immunization of Fischer 344 rats with antibody to MIP-2 markedly reduced the neutrophil recruitment in rat lungs induced by Min-U-Sil quartz (1 mg intratracheally), indicating a key role for MIP-2 in quartz-elicited inflammation.
Instillation and inhalation of quartz causes a fibrogenic response in rats... guinea-pigs... and mice. Strain-specific differences in the fibrotic response of DBA/2 and C3H/He mice to instilled quartz were evident... suggesting that there is a role for the immune system in the response. The dependence of experimental silicosis in mice on the cytokine TNF alpha was demonstrated... /when inhibition of/ fibrosis (to control levels) in silica-instilled mice /occurred/ by giving them concomitant antibody against TNF alpha. Alveolar macrophages from rats instilled with Min-U-Sil quartz showed sustained release of fibronectin whilst inhalation was associated with a late (63 days after the end of a five-day exposure) peak of fibronectin release. Fibronectin could be a factor in attracting fibroblasts and promoting mesenchymal cell growth, leading to fibrosis in quartz-exposed lung.
While mast cells are not generally recognized as having a major role in the fibrogenicity of silica, the inflammatory and fibrogenic response to silica (Wako Co.) was substantially reduced in a mast cell-deficient strain of mice. The fibrogenic response to instilled DQ 12 quartz in mice was significantly attenuated on simultaneous treatment with anti-CD11a or anti-CD11b, demonstrating the importance of these adhesion molecules in the silica response.
The role of concomitant immuno-stimulation in the fibrogenic response to silica (hydrofluoric acid-etched tridymite) was investigated... In this study, rats were instilled with tridymite and then kept in SPF conditions or in a normal animal house conditions where they were 'exposed to the endemic bacterial flora'. The animals kept under normal conditions developed silicosis more rapidly and severely than those kept under SPF conditions. This suggests that the normal bronchopulmonary infections that are endemic to animal houses were a costimulus for the silicotic fibrosis.
Rats administered Min-U-Sil quartz intratracheally showed evidence of airflow limitation, emphysema and small airways disease. These responses may be a consequence of extracellular matrix destruction by the increased connective tissue protease activity shown by the BAL cells from quartz (DQ 12)-exposed rats.
Following intratracheal instillation of quartz (Dowson & Dobson) in mice... a wave of type II cell proliferation to regenerate damaged type I cells /was observed/. This was accompanied by a sustained interstitial proliferative response that mirrored increasing hydroxyproline levels in the lungs, suggesting that there was mesenchymal cell proliferation and fibrosis... 48 h after a three-day exposure of rats to 100 mg/cu m Min-U-Sil... there was increased proliferation in the lung parenchyma... There was an approximately two-fold increase in the number of type II epithelial cells in quartz (Min-U-Sil)-exposed lung and a change in their morphology. Phenotypically, the type II epithelial cells of Min-U-Sil quartz-exposed lung were hypertrophic and had increased numbers of lamellar bodies, which may have contributed to the phospholipidosis characteristic of quartz-exposed lungs in rats and humans. Type II cells isolated from Min-U-Sil-exposed lung synthesized DNA in vitro, but did not divide. A suggestion that the accumulation of phospholipid in quartz-exposed lung could be protective came from a study... /demonstrating/ that pharmacological induction of phospholipidosis ameliorated the acute toxicity of instilled Min-U-Sil quartz in rats.
Both reactive oxygen species and reactive nitrogen species (NO and peroxynitrite) are generated in Min-U-Sil quartz inflammation... BAL cells from quartz-instilled rats showed chemiluminescence (chemically assisted light emission in vitro resulting from the respiratory burst) that could be inhibited by both MnSOD and N-nitro-L-arginine methyl esther hydrochloride (L-NAME), a competitive inhibitor of NO synthase. Since MnSOD and NO react to form the highly toxic oxidant peroxynitrite, NO may therefore be involved in causing lung damage in silica-exposed lung.
A role for iron in silica-mediated oxidative stress is suggested by the accumulation of iron in the lung and on the surface of Min-U-Sil quartz with residence in the lung following a single 50-mg dose given by instillation. The accumulation of iron in the lung was accompanied by depletion of anti-oxidant defences, such as nonprotein sulfhydryls, ascorbate and urate and increases in MnSOD and progressive fibrosis. In rats given an iron-deficient diet, the fibrosis was ameliorated. The Working Group noted that an extremely high bolus dose was used in this study.
Min-U-Sil quartz causes oxidative damage to alpha-1-protease inhibitor and, in a manner analogous to the commonly postulated mechanism for emphysema in smokers, this could lead to localized elastase- and other protease-mediated injury in silica-inflamed lung.
Quartz can differ in its toxicity to the lung depending on the minerals with which it is combined. This has been shown by... /the demonstration/ that coal mine dusts with 5 and 15% quartz were markedly less fibrogenic than an artificial mixture of coal mine dust with negligible quartz but supplemented with NI quartz to the same proportion. The ability of trace contaminants to modify quartz toxicity was further shown by the fact that simple treatment of DQ 12 quartz with aluminium lactate dramatically attenuated its ability to cause pulmonary inflammation in rats following instillation. The fact that freshly fractured quartz (Generic Respirable Dust Technology Center standard reference sample) is more haemolytic and, to a lesser extent, cytotoxic than 'aged' quartz to macrophages further shows that there can be differences in the specific reactivity of the quartz surface. The Working Group noted that this sample was ground with an agate mortar and pestle. Min-U-Sil quartz coated with synthetic lung surfactant also had less toxicity than native quartz and the differences in cytotoxicity of a range of quartz samples was found to be related to the 'uncontaminated' quartz surface. Additionally... amelioration of the haemolytic and macrophage stimulatory activity of quartz (Generic Respirable Dust Technology Center standard reference sample) with an organosilane coating /has been reported/.
The presence of increased numbers of lymphocytes in the BAL of silicotics... suggests that immunological phenomena occur in silica-exposed lungs. In addition, immunoglobulin (IG) and complement have been found in silicotic nodules. Silica and other mineral dusts have been proposed to produce an adjuvant-like effect via macrophage stimulation and increased release of cytokines such as IL-1 (Min-U-Sil). However, in mice and rats inhaling Min-U-Sil quartz, there is a generalized immunosuppression in the spleen and lymph nodes. Following instillation of DQ 12 quartz in rats, however, the immunosuppressive functions of normal BAL cells were reversed to immunostimulation, which appeared to be related to the inflammatory neutrophil component and to release of increased amounts of IL-1.
Increased systemic immune complexes and antinuclear antibody have been described in silica-exposed individuals, suggesting the development of autoimmunity of a systemic adjuvant effect of silica might play a role in systemic sclerosis in silica-exposed individuals.
Quartz is toxic to macrophages in vitro. This toxicity was initially suggested to involve lysosomal rupture, although this has now been disproved. Instead, the influx of calcium ions has been shown to be a key toxic event in silica-treated macrophages. The interaction between quartz and macrophage membranes may result in a direct membranolytic action in the non-physiological absence of protein. However, in the lung the quartz is likely to be coated with lung lining fluid and this ameliorates the cytotoxicity of the quartz (DQ 12); nevertheless, proteins do not afford protection against the toxicity of DQ 12 quartz at later time-points. Quartz may express its cytotoxic action via free radical injury to the macrophage membrane... which increases the calcium-ion permeability of the membrane... Using polyunsaturated linoleic acid as a model membrane and quartz from the Generic Respirable Dust Technology Center, a correlation was demonstrated between the extent of peroxidation and ROS derived from fracture-induced silicon-based radicals at the quartz surface.
Quartz-stimulated activation of monocyte/macrophages in vitro to release cytokines that promote the growth of mesenchymal cells has been demonstrated in several studies...Quartz treatment of alveolar macrophages also caused stimulation of arachidonic acid metabolism with the production of eicosanoids such as prostaglandin, thromboxane and leukotriene B4.
Rabbit alveolar macrophages treated with DQ 12 quartz released increased amounts of elastase, which could contribute to lung remodelling in quartz-exposed lung. Mobilization of intracellular calcium appears to underly the triggering of macrophages by DQ 12 quartz, although mobilization of calcium may also be related to the cytotoxic effects of quartz.
... the phagocytosis of quartz by granulocytes recruited to quartz-inflamed lung could lead to further accumulation of harmful ROS...
... rat epithelial cells... demonstrated proliferation and thymidine uptake... /when exposed to/ low concentrations of Min-U-Sil 5 quartz. These responses were replaced by cytotoxic effects at higher concentrations. However, macrophages exposed to Min-U-Sil 5 quartz in vitro also released factor(s) that stimulated growth of type II epithelial cells suggesting that quartz may cause both direct growth-promoting effects on epithelial cells and effects via macrophages. Quartz (origin not stated) treatment of rat type II cells in vitro caused stimulation of prostaglandin release.
Erythrocytes have been used as a rapid screen for the ability of particles to interact with and cause damage to membranes because release of haemoglobin is a ready index of membrane damage in these cells; there is no suggestion that damage to erythrocytes has any role in pathogenesis of pneumoconiosis... a relationship /was suggested/ between the ability of a range of particles, including Min-U-Sil quartz, to cause haemolysis and their ability to cause fibrosis in vivo... this relationship /was questioned/ in studies with C&E Mineral Corp. cristobalite, which is very haemolytic and inflammogenic/fibrogenic to the lung. Whereas heating the cristobalite reduced its haemolytic potency to about 50%, this treatment had no effect on its ability to cause lung injury. The haemolytic potential of silica is related to the presence of silanols which bind some membrane components. Haemolysis is reduced if the silica surface is coated with polyvinylpyridine-N-oxide, following hydrofluoric acid etching or upon heating. The haemolytic activity of silicas calcined at different temperatures and rehydrated in air is related to surface hydration. Alternatively, quartz particles cause haemolysis by a mechanism that involves hydrogen peroxide and possibly copper ions.
Contaminants may modify chemical and surface properties. Metal ions either compensate the dissociated silanol negative charge or substitute for silicon in the tetrahedra. Metal ions fixed at the ionized silanol groups diminish haemolysis. The solubility of silica is reduced when aluminium contaminates the surface of quartz. The modulation of quartz fibrogenicity by aluminium was discovered long ago and aluminotherapy was established in several countries...The effect of aluminium has now been thoroughly investigated in a sheep model. The presence of aluminium at the silica surface decreases uptake by alveolar macrophages and inhibits the inflammatory and fibrotic response in vivo. The mechanism has not yet been elucidated but the suppressive effect is due to the direct interaction of aluminium with silica.
The mechanisms that link occupational silica exposure with the development of silicosis and auto-immune conditions are not fully understood. However... possible pathways for silica-induced scleroderma, a process that is associated with the induction of silicosis /have been proposed/. Scleroderma is proposed to arise from exposure to... quartz coming into contact with pulmonary tissue. This stimulates the recruitment of macrophages and consequent production of interleukin 1, platelet-derived growth factor, /beta/-transforming growth factor, and fibronectin. Recruitment of macrophages to engulf the silica particle leads to the destruction of macrophage cells, recruitment of more macrophages to attack the particles, stimulation of collagen, and the hyalinization of collagen to form a silicotic networks. The cycle of production and destruction of macrophages releases hydrolases and proteases leading to the generation of free oxygen radicals, and some particles and macrophages are transported to pulmonary lymph nodes. The macrophage recruitment and destruction cycle and the presence of particles in the lymph system stimulate the production of T helper cells and B cells and, ultimately, activation of the immune system. Immune activation is linked to a variety of humoral responses: hypergammaglobulinemia, production of rheumatoid factor, antinuclear antibodies, and release of other immune complexes. These immuno-stimulatory states lead to rheumatoid arthritis and poly-arthritis; connective tissue disorders such as systemic lupus, Sjogren's syndrome, polymyositis, and scleroderma; and glomerulonephritis.

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
approx 0 mm Hg
10 mm Hg @ 1732 °C
0 mmHg (approx)

Pictograms

Health Hazard

Health Hazard

Impurities

Major impurities in crystalline silica polymorphs include aluminium, iron, titanium, lithium, sodium, potassium and calcium. The concentrations of these impurities vary from specimen to specimen but are generally below 1.0% in weight as oxide.

Other CAS

7631-86-9
13778-37-5
13778-38-6
14464-46-1
14639-89-5
14808-60-7
15468-32-3
15723-40-7
17679-64-0
60676-86-0
92283-58-4
99439-28-8
112945-52-5
112926-00-8
61790-53-2
91053-39-3
68855-54-9
308075-07-2
11126-22-0
308066-74-2
14808-60-7;1317-79-9

Associated Chemicals

silica colloidal; 7631-86-9
silicic acid; 1343-98-2
silica gel; 63231-67-4
amorphous silica fume; 69012-64-2
celite; 61790-53-2
uncalcined diatomaceous earth; 61790-53-2
flux-calcined diatomaceous earth; 68855-54-9
precipitated silica; 112926-00-8
fused silica, vitreous silica, quartz glass; 60676-86-0, 37224-3403
pyrogenic (fumed) amorphous silica; 112945-52-5
silicon dioxide; 7631-86-9
Tridymite; 15468-32-3
Cristabolite;14464-46-1
Quartz; 14808-60-7
Silicon dioxide; 7631-86-9
Tripoli; 1317-95-9[IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: http://monographs.iarc.fr/ENG/Classification/index.php, p. V68 (1997) 42]

Wikipedia

Silica
Silica gel
Silicon dioxide

Use Classification

Chemical Classes -> Inorganic substances
EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Agrochemicals -> Repellants
Food Additives -> FILTERING_AID; -> JECFA Functional Classes
Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes
Health Hazards -> Carcinogens
Cosmetics -> Abrasive; Absorbent; Anticaking; Bulking; Opacifying; Viscosity controlling

Methods of Manufacturing

/The wet/ process is based mainly on the precipitation of amorphous silicon dioxide particles from aqueous alkali metal silicate solution by acid neutralization. Usually, sulfuric acid is used, although carbon dioxide and hydrochloric acid can be used. Depending on the final pH of the solution, t he following two different classes of synthetic amorphous silicas can be obtained: precipitated silicas - obtained in neutral or alkaline conditions; silica gels - obtained under acidic conditions. The main manufacturing steps include precipitation, filtration, washing, drying and grinding.
The manufacturing process for pyrogenic silicas is based mainly on the combustion of volatile silanes, especially silicon tetrachloride, in an oxygen-hydrogen burner. Primary particles (7-50 nm particle size) of amorphous silica fuse together in the high-temperature flame to yield stable aggregates of between 100 and 500 nm in diameter. These aggregates form micron-sized agglomerates. The finely divided silica is separated from the hydrochloric acid-containing off-gas stream in filter stations. The hydrochloric acid content of the product is commonly reduced to less than 100 ppm by desorbing the hydrochloric acid with air in a fluid-bed reactor. Pyrogenic silica appears as a fluffy white powder.
All forms of synthetic amorphous silicas can be surface-modified either physically or chemically. Methods for chemical modification of the silica particle surface (e.g. silylation) are many and various. Most common treating agents are organosilicon compounds.
DIATOMITE: FROM OPEN PIT MINING; SILICA GEL-REACTION OF SODIUM SILICATE & A MINERAL ACID; SILICA AEROGEL: TREATMENT OF A WET HYDROGEL WITH A WATER-MISCIBLE ORGANIC LIQUID; COLLOIDAL SILICA: PEPTIZATION OF SILICA HYDROGEL OR BY DESTABILIZATION OF ALKALI SILICATES.
Diatomite is mined almost exclusively by opencast methods, using bulldozers and other similar equipment to remove the material. Some diatomite is mined underground in Europe, Africa, South America and Asia. In one operation in Iceland, where the mineral lies under water, slurried material is transferred by a pipeline to a processing plant...The processing methods for crude material are fairly uniform worldwide. The general procedure...can be schematized as follows: Preliminary size reduction; drying, grinding; dried, fine diatomite; /heated in/ furnace, 800-1000 C; grinding; calcined diatomite; /treated with/ alkaline flux, 1000-1200 C; grinding /to form/ flux-calcined diatomite. Calcination and, even more so, flux calcination yields a considerable amount (up to 65%) of crystalline material (cristobalite).
Two different kinds of production may be distinguished: (i) the processing of naturally occurring quartz; and (ii) the hydrothermal culturing of quartz. The largest reserves of highly pure quartz occur in Brazil. Minor deposits are found in Angola, India, Madagascar and the United States. Hydrothermally cultured quartz crystals are of major economic importance and their use is growing rapidly. Hydrothermal synthesis consists of crystal growth or reaction at high pressure and temperature in aqueous solution in sealed steel autoclaves. Synthetic quartz crystal production is concentrated in Japan, Russia and the United States. Smaller production capacity exists in Belgium, Brazil, Bulgaria, China, France, Germany, the Republic of South Africa and the United Kingdom.
Silica bricks are manufactured from mixtures of ground quartz arenite and quartzite and are fired at 1,450-1,600 °C. They are used in certain high-temperature processes and are generally produced in batches. Silica used in refractories must contain > 93% in weight SiO2. Quartz is mostly transformed into cristobalite, but tridymite is also formed under the action of mineralizers (mainly CaO). The brick consists of nearly equal amounts of cristobalite, tridymite, residual quartz and a glass phase.
Calcination /of diatomite/ and, even more so, flux calcination yield a considerable amount (up to 65%) of crystalline material (cristobalite).

General Manufacturing Information

Construction
Paint and coating manufacturing
Plastic material and resin manufacturing
Cristobalite (SiO2): ACTIVE
Quartz (SiO2): ACTIVE
Silica, vitreous: ACTIVE
Kieselguhr: ACTIVE
Silica: ACTIVE
Amorphous silica is composed of SiO , but the SiO molecule is randomly linked, forming no repeating pattern. Naturally occurring sediments or rock that contain amorphous forms of silica (i.e., those with nontetrahedral orientations) include diatomite or diatomaceous earth, a hydrated form (e.g., opal), and an unhydrated form, flint. Diatomaceous earth is a loosely coherent, chalk-like sediment from unicellular algae that contains up to 94% SiO.. Commonly encountered synthetic amorphous silicas, according to their method of preparation, are SiO gel (silica G), precipitated SiO (silica P), and fumed SiO (silica F). The most outstanding characteristics of synthetic amorphous silicas are their small ultimate particle size and high specific surface area, which determine their numerous applications.
Diatomaceous earth (DE) is a geological deposit consisting of the fossilized skeletons of numerous species of siliceous marine and fresh water unicellular organisms, particularly diatoms and other algae. Many of these fossilized sedimentary layers originated at least 20 million years ago in the lakes and seas of the Eocene and Miocene epochs. After quarrying, crushing and milling, a fine light dust is obtained, containing porous particles with certain abrasive properties and the ability to absorb lipids to about three or more times the particle mass. Any diatomaceous earth with high oil absorbing capacity is a potential insecticide. Beyond the absorbing capacity, the size of particles, uniformity and shape of the particles, pH, and the purity of formulation affect the compound's insecticidal efficacy. Insecticidal diatomaceous earth should be a highly pure amorphous silica, having particles of equal diameter (< 10 m), pH < 8.5, containing the least possible number of clay particles and less than 1% crystalline silica. The particles of diatomaceous earth are easily picked up by rough bodied insects. The particles damage the cuticle through hydrocarbon absorption and abrasion making the cuticle permeable to water which rapidly leaves the insect's body causing death from desiccation.
/Cab-O-Sil is/ free flow additive to powders, granules
Hydrophilic and hydrophobic forms have been utilized. Particle sizes vary from millimicron upward... Pharmaceutical uses usually require 0.1-3.0% concentrations and FDA permits up to 2% by weight of finished feed as anticaking agent... .
Quartz particles often have a perturbed external amorphous layer (known as the Beilby layer). Removal of this layer by etching improves the crystallinity and increases the fibrogenic potential of the dust.
The health effects of occupational silica exposure probably have been known since humans began to mine and smelt precious ores, to make glass, and to cut stone, all of which produced high dust levels and, consequently, dust diseases in the lungs. The industrial revolution brought power tools to the workplace, resulting in high dust exposures in occupations such as knife grinding, mining and tunneling, metallurgy, flint grinding, pottery making, and sandblasting. Workers in many of these dusty industries had severe respiratory diseases that shortened their lives markedly compared to employees in other trades. Discovering and understanding the role that silica played in conditions variously named "miners' phthisis", "potters' rot" or "potters' asthma", or "industrial consumption" did not occur until the first decades of the 20th century. In 1915, the British physician Edgar Collis demonstrated that the lung disease of many "dusty trades" workers was silicosis (or silicotuberculosis), and that it was caused by the inhalation of "free" or crystalline silica dust.
The worst cluster of acute silicosis in the United States occurred during the building of the Gauley Bridge hydroelectric tunnel at Hawk's Nest, WV, during the Depression years of 1930 and 1931. In this disaster, there were 2,000 African-American and white tunnel construction workers digging through high-silica rock without any respiratory protection. As a result, an estimated 400 men died on site, and 1,500 were disabled with acute silicosis.

Analytic Laboratory Methods

Method 3120 A. Emission Spectroscopy for the determination of silica (SiO2) in water and wastewater samples using an inductively coupled plasma source. The exact choice of emission line is related to sample matrix and instrumentation. A typically used emission line for silica (SiO2) in water is a wavelength of 212.41 nm, with an estimated detection limit of 20 ug/l.
Method 4500-Silicon E. Heteropoly Blue Method for the determination of silicon in water and wastewater. Ammonium molybdate at pH approximately 1.2 reacts with silica and any phosphate present to produce heteropoly acids. Oxalic acid is added to destroy the molybdophosphoric acid but not the molybdosilicic acid. The intensity of the yellow color is proportional to the concentration of ''molybdate-reactive'' silica. Silica does not react with molybdate even though it is capable of passing through filter paper and is not noticeably turbid. The yellow molybdosilicic acid is reduced by means of aminonaphtholsulfonic acid to heteropoly blue. The blue color is more intense than the yellow of Method D and provides increased sensitivity. Tannin, large amounts of iron, color, turbidity, sulfide, and phosphate interfere. Approximately 1 mg SiO2/l can be detected in 50 ml nessler tubes. A synthetic sample containing 5.0 mg SiO2/l, 10 mg Cl-/l, 0.200 mg NH3-N/L, 1.0 mg NO3-N/L, 1.5 mg organic N/L, and 10.0 mg PO4(-3)/L in distilled water was analyzed in 11 laboratories by the heteropoly blue method, with a relative standard deviation of 27.2% and a relative error of 3.0%. The method detection concentration is 20 ug/l.
EPA Method 200.7. Inductively Coupled Plasma-Atomic Emission Spectrophotometric Method for the determination of dissolved, suspended or total elements in drinking water, surface water, and domestic and industrial wastewaters. Silica (SiO2) is analyzed at a wavelength of 288.158 nm and has an estimated detection limit of 58 ug/l.
Method 4500-Silica C. Gravimetric Method for the determination of silica in water and wastewater. Hydrochloric acid decomposes silicates and dissolved silica, forming silicic acids that are precipitated as partially dehydrated silica during evaporation and baking. Ignition completes dehydration of the silica. The nonvolatile residue is weighed and silica is determined as loss on volatilization. Perchloric acid which will recover more silica may be used to dehydrate the silica instead of hydrochloric acid. Use reagents and distilled or deionized water low in silica. The accuracy is limited both by the finite solubility of silica in water under the conditions of analysis and by the analytical balance sensitivity. A precision of approximately + or - 0.2 mg SiO2.
For more Analytic Laboratory Methods (Complete) data for AMORPHOUS SILICA (14 total), please visit the HSDB record page.
Quartz, tridymite and cristobalite can be distinguished by X-ray diffraction because their strongest reflections (i.e. peaks in the diffractograms) are different. The detection limit in respirable dust samples is about 5 ug for quartz and 10 ug for cristobalite; these limits approximate to an atmospheric level of 0.01-0.02 mg/cu m for a 0.5 cu m air sample.
In view of the most recent results, bulk analysis alone does not appear to be sufficient to predict the level of biological activity - it is largely the exposed surface of silica that determines its toxicity. Clay occlusion of respirable quartz particles may be detected by low-voltage scanning electron microscopy X-ray analysis.
Method: NIOSH 7500, Issue 3, Silica, Crystalline by X-Ray Powder Diffraction; Analyte: quartz, cristobalite, tridymite; Matrix: air; Detection Level: 0.005 mg SiO2 per sample.

Storage Conditions

Avoid dusty atmosphere. /Cab-O-Sil*/
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Another form of amorphous silica, precipitated amorphous silica, /may/ form layers around quartz particles, which may facilitate the toxic action of quartz.
Ameliorating effects of /poly-2-vinylpyridine-N-oxide/ PVNO were observed for pulmonary damage from colloidal SiO2
13 lead chromate-based pigments were assayed for mutagenicity and toxicity using Salmonella typhimurium TA100 with and without S9, both in the presence and absence of the chelating agent, nitrilotriacetic acid (NTA). In general, the use of NTA to solubilize the compounds resulted in /enhanced/ mutagenicity and/or toxicity ... . Encapsulation of pigments with amorphous silica rendered these pigments non-mutagenic and non-toxic, indicating that the active moieties were biologically unavailable to the bacteria.
Lazaroid (U-75412E) scavenges .OH radicals generated by crystalline silica-mediated reaction from H2O2 and inhibits lipid peroxidation in macrophages induced by these particles.
Occupational studies have found that the major source of co-morbidity with silicosis is infection by Mycobacterium tuberculosis (TB).

Dates

Modify: 2023-08-15
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3: Channei D, Nakaruk A, Khanitchaidecha W, Jannoey P, Phanichphant S. Adsorption and Photocatalytic Processes of Mesoporous SiO(2)-Coated Monoclinic BiVO(4). Front Chem. 2018 Sep 19;6:415. doi: 10.3389/fchem.2018.00415. eCollection 2018. PubMed PMID: 30283773; PubMed Central PMCID: PMC6156254.
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